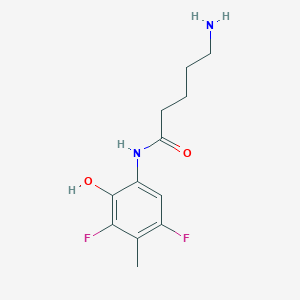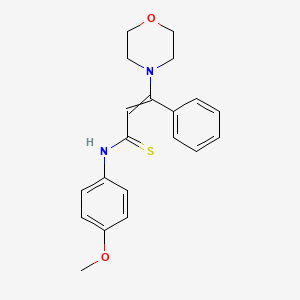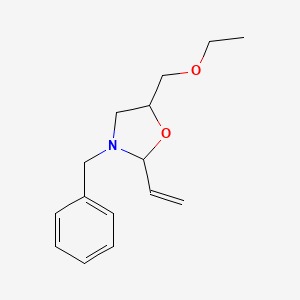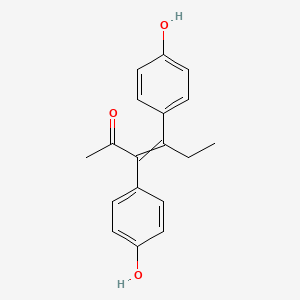![molecular formula C19H18N2O2 B14376240 10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one CAS No. 89912-20-9](/img/structure/B14376240.png)
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one is a complex organic compound that features both an acridine and an oxazoline moiety. Acridine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The oxazoline ring, on the other hand, is a versatile scaffold in medicinal chemistry, often used in the synthesis of various biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one typically involves multiple steps. One common method starts with the preparation of the oxazoline ring, which can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The acridine moiety can be introduced through a nucleophilic substitution reaction, where an appropriate acridine derivative reacts with the oxazoline intermediate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of reaction control, safety, and scalability. For example, the use of a packed reactor containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles .
化学反应分析
Types of Reactions
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one can undergo various chemical reactions, including:
Reduction: The acridine moiety can be reduced under hydrogenation conditions to yield dihydroacridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acridine nitrogen or the oxazoline ring.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, or CuBr2/DBU.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Organolithium reagents or Grignard reagents.
Major Products
Oxidation: Oxazole derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine or oxazoline derivatives.
科学研究应用
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one involves its interaction with various molecular targets. The acridine moiety can intercalate into DNA, disrupting its function and leading to cell death. The oxazoline ring can interact with enzymes and receptors, modulating their activity . These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.
Oxaprozin: An oxazole derivative used as a nonsteroidal anti-inflammatory drug (NSAID).
Uniqueness
10-[3-(4,5-Dihydro-1,3-oxazol-2-yl)propyl]acridin-9(10H)-one is unique due to its dual functionality, combining the properties of both acridine and oxazoline
属性
CAS 编号 |
89912-20-9 |
|---|---|
分子式 |
C19H18N2O2 |
分子量 |
306.4 g/mol |
IUPAC 名称 |
10-[3-(4,5-dihydro-1,3-oxazol-2-yl)propyl]acridin-9-one |
InChI |
InChI=1S/C19H18N2O2/c22-19-14-6-1-3-8-16(14)21(17-9-4-2-7-15(17)19)12-5-10-18-20-11-13-23-18/h1-4,6-9H,5,10-13H2 |
InChI 键 |
IHSZNUFMRZHEJE-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=N1)CCCN2C3=CC=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-{[(Methoxymethyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B14376182.png)


![6-[(2-Phenylethyl)amino]hexanamide](/img/structure/B14376204.png)
![2,5-Dihydroxybicyclo[4.2.0]octa-1,5-diene-3,4,7,8-tetrone](/img/structure/B14376220.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14376236.png)



methyl]-5-phenylfuran-2,3-dione](/img/structure/B14376253.png)

